molecular formula C23H19ClN4O2 B2407512 1-(2-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 119487-07-9

1-(2-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Cat. No. B2407512
CAS RN: 119487-07-9
M. Wt: 418.88
InChI Key: MJFGMRJCVGUNKW-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C23H19ClN4O2 and its molecular weight is 418.88. The purity is usually 95%.
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Scientific Research Applications

Crystal Forms and Bioavailability

  • The compound's polymorphs have been investigated, revealing two crystalline forms (alpha and beta) obtained through recrystallization. These forms, sparingly soluble in water, have shown enhanced bioavailability when solubilized using specific methods like spray-dried solid dispersion, which notably improves drug absorption in dogs (Yano et al., 1996).

Gastrin/Cholecystokinin-B Receptor Antagonism

  • Synthesized variants of this compound, such as YF476, have been identified as potent and selective gastrin/cholecystokinin-B (CCK-B) receptor antagonists. Their pharmacological profiles have been explored both in vitro and in vivo, demonstrating significant impacts on gastric acid secretion and potential therapeutic implications for gastroesophageal reflux disease (Takinami et al., 1997); (Semple et al., 1997).

Radiolabeled Benzodiazepines for Tumor Targeting

  • Development of radioiodinated benzodiazepines, including variants of this compound, as selective antagonists for cholecystokinin receptors. These compounds demonstrate promise for in vivo tumor targeting due to their high affinity and selective antagonism at specific receptor types, offering potential advancements in cancer treatment and diagnostic imaging (Akgün et al., 2009).

Antioxidant Activity

  • Derivatives of this compound have been synthesized and evaluated for their antioxidant activity, contributing to the understanding of their potential therapeutic applications beyond their primary pharmacological targets (George et al., 2010).

Antimicrobial Properties

  • Novel derivatives containing the core structure of this compound have been synthesized and tested for antimicrobial properties. Such research broadens the potential applications of these compounds in combating microbial infections (Rani et al., 2014).

Solubility and Dispersion

  • Studies on the solubility of this compound, particularly in specific solvent mixtures, contribute to understanding its physical and chemical properties, which are critical for pharmaceutical formulation and drug delivery system optimization (Soltanpour et al., 2010).

Colloidal Particle Formation

  • Investigations into the formation and stability of colloidal particles from solid dispersion systems containing this compound have provided insights into its pharmaceutical properties and potential applications in drug delivery (Yano et al., 1996).

properties

IUPAC Name

1-(2-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2/c1-28-19-14-8-5-11-16(19)20(15-9-3-2-4-10-15)26-21(22(28)29)27-23(30)25-18-13-7-6-12-17(18)24/h2-14,21H,1H3,(H2,25,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFGMRJCVGUNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Equimolar amounts of 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one and 2-chlorophenylisocyanate were mixed in 8 ml of dry tetrahydrofuran at room temperature. The reaction mixture was allowed to stand for 8 hours and was then filtered. The collected solids were washed with tetrahydrofuran and dried in vacuo over P2O5 to give the analytical product: m.p. 263°-265° C.
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